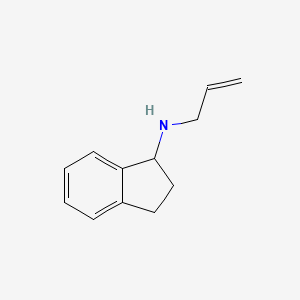

N-(prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine

Description

N-(prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine (CAS: 91639-43-9) is a secondary amine featuring a 2,3-dihydro-1H-inden-1-amine core substituted with an allyl (prop-2-en-1-yl) group. This compound is structurally related to rasagiline, a monoamine oxidase-B (MAO-B) inhibitor used in Parkinson’s disease therapy. The allyl substituent distinguishes it from rasagiline’s propargyl (prop-2-yn-1-yl) group, influencing its electronic properties, reactivity, and pharmacological profile .

Key characteristics:

Properties

IUPAC Name |

N-prop-2-enyl-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12/h2-6,12-13H,1,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPAZWTZFMPXUKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1CCC2=CC=CC=C12 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine typically involves the reaction of 2,3-dihydro-1H-inden-1-amine with prop-2-en-1-yl halides under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The prop-2-en-1-yl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

Overview

The compound has the molecular formula and a molecular weight of 173.25 g/mol. Its synthesis typically involves the allylation of 2,3-dihydro-1H-inden-1-amine using reagents like allyl bromide in the presence of bases such as potassium carbonate in aprotic solvents like dimethylformamide (DMF) .

Synthetic Routes

| Route | Reagents | Conditions | Yield |

|---|---|---|---|

| Allylation | Allyl bromide, Potassium carbonate | Room temperature | 80% |

| Oxidation | Potassium permanganate | Aqueous medium | Variable |

| Reduction | Lithium aluminum hydride | Anhydrous ether | High |

Chemistry

N-(prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine serves as a building block in organic synthesis. It is utilized to create more complex molecular structures through various chemical reactions such as oxidation, reduction, and nucleophilic substitution .

Biology

Research indicates that this compound exhibits potential biological activities , including:

- Antimicrobial Properties : Studies have shown efficacy against various bacterial strains.

- Anticancer Activity : Investigations suggest it may inhibit cancer cell proliferation through specific molecular interactions .

Medicine

In medicinal chemistry, this compound is explored as a lead compound for drug discovery. Its unique structure allows for modifications that can enhance therapeutic efficacy and selectivity against target diseases .

Industry

The compound is also used in the synthesis of specialty chemicals and materials. Its derivatives find applications in producing polymers and other industrial chemicals due to their reactive functional groups .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of N-(prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amines against leukemia cell lines. The results indicated significant cytotoxic effects, with the compound inducing apoptosis in treated cells. The mechanism involved modulation of apoptotic pathways and reduction of anti-apoptotic protein levels .

Case Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The findings demonstrated that varying the substituents on the indenamine core could enhance activity, leading to the development of novel antimicrobial agents .

Mechanism of Action

The mechanism by which N-(prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine (Propargyl Analogue)

Structural differences : The propargyl substituent introduces a triple bond (C≡C), increasing electron-withdrawing effects compared to the allyl group.

- Molecular weight : 171.24 g/mol .

- Pharmacology : The propargyl derivative is the active fragment of rasagiline, demonstrating irreversible MAO-B inhibition. This property is critical for dopamine preservation in Parkinson’s disease .

- Spectroscopic data : NMR studies (¹H and ¹³C) confirm distinct chemical shifts due to the propargyl group’s deshielding effects .

Table 1: Key Comparison with Propargyl Analogue

N-(2-Chloroprop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine

Table 2: Comparison with Chloroallyl Derivative

2,3-Dihydro-1H-inden-1-amine (Parent Compound)

The unsubstituted parent amine serves as a scaffold for derivative synthesis.

MAO Inhibition Profiles

- Propargyl derivatives (e.g., rasagiline): Irreversible MAO-B inhibition due to covalent binding via the propargyl group .

- Allyl derivatives : The absence of a triple bond likely reduces MAO-B affinity, though experimental data are lacking. Computational studies (e.g., HOMO-LUMO analysis) suggest altered electronic profiles compared to propargyl analogues .

Biological Activity

N-(prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine, also known as (1r)-N-(prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine, is a compound with significant potential in various biological applications. Its structural characteristics and biological activities make it a subject of interest in medicinal chemistry, particularly for its antimicrobial and anticancer properties.

- Molecular Formula : C12H15N

- Molecular Weight : 173.26 g/mol

- CAS Number : 91639-43-9

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to diverse biological responses. For instance, the compound may exert effects by binding to monoamine oxidase B (MAO-B), which is implicated in neurodegenerative disorders and cancer.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antibacterial agents .

Anticancer Properties

The compound has also been explored for its anticancer properties. Studies indicate that it can induce apoptosis in cancer cells by modulating apoptotic pathways and inhibiting specific signaling cascades involved in cell survival .

Case Study Example :

In a study examining the effects of various derivatives of 2,3-dihydroindene compounds on cancer cell lines, N-(prop-2-en-1-yl)-2,3-dihydro-1H-indene was highlighted for its ability to downregulate anti-apoptotic proteins and promote caspase activation, leading to increased cell death in treated cells .

Data Table: Biological Activity Overview

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis | |

| MAO-B Inhibition | Selective inhibition |

Research Findings

Recent studies have underscored the importance of N-(prop-2-en-1-yl)-2,3-dihydro-1H-indene as a promising candidate for drug development:

- Antimicrobial Activity : The compound demonstrated significant activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

- Cancer Research : In cellular models, N-(prop-2-en-1-yl)-2,3-dihydro-1H-indene was shown to enhance the efficacy of conventional chemotherapeutics by sensitizing cancer cells to treatment through the modulation of apoptotic pathways .

- Neuroprotective Effects : The compound's role as a MAO-B inhibitor positions it as a potential therapeutic agent for neurodegenerative diseases like Parkinson's disease .

Q & A

Basic: What synthetic routes are available for N-(prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine, and how is structural confirmation achieved?

Answer:

The compound is typically synthesized via multi-step reactions involving reductive amination or alkylation of the indenamine core. For example, structurally similar derivatives (e.g., 2-benzyl-2,3-dihydro-1H-inden-1-amine) are synthesized in 5-step sequences with yields ranging from 14% to 23% . Key analytical methods include:

- NMR spectroscopy : To confirm regiochemistry and substituent placement (e.g., aromatic protons in the indenyl group and allylic protons in the prop-2-en-1-yl chain) .

- RP-HPLC : For purity assessment (e.g., tR = 5.8 min, >95% purity) .

- X-ray crystallography : Used in related indenamine derivatives to resolve stereochemical ambiguities .

Advanced: How can enantiomeric purity be optimized during synthesis, and what chiral resolution techniques are applicable?

Answer:

Asymmetric synthesis or enzymatic deracemization is employed. For example, recombinant cyclohexylamine oxidase variants have been used to deracemize N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine analogs, achieving >99% enantiomeric excess (ee) . Chiral HPLC with columns like Chiralpak® AD-H or OD-H can resolve enantiomers, as demonstrated for (R)- and (S)-2,3-dihydro-1H-inden-1-amine hydrochlorides .

Advanced: What computational approaches predict the compound’s electronic properties and reactivity in drug design?

Answer:

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level is widely used to calculate:

- HOMO-LUMO gaps : To assess chemical stability and charge transfer potential (e.g., ΔE = 4.2 eV for an indenone derivative) .

- Molecular Electrostatic Potential (MEP) : Identifies nucleophilic/electrophilic sites for target binding .

- Global reactivity descriptors : Electrophilicity index (ω = 1.2 eV) and chemical hardness (η = 2.1 eV) guide predictions of interaction with biological targets .

Basic: What pharmacological mechanisms are associated with this compound, particularly in CNS disorders?

Answer:

The compound’s structural motif is found in rasagiline, a monoamine oxidase-B (MAO-B) inhibitor used in Parkinson’s disease. Derivatives like ladostigil combine MAO inhibition with cholinesterase activity, suggesting dual mechanisms for neurodegenerative disease therapy . Key studies include:

- MAO-B inhibition : IC50 values <10 nM in rat brain homogenates .

- Neuroprotection : Reduces oxidative stress in dopaminergic neurons via propargylamine moiety .

Advanced: How do structural modifications (e.g., halogenation or substituent placement) alter bioactivity?

Answer:

- Halogenation at C6 : Bromo-substituted analogs (e.g., 6-bromo-2,3-dihydro-1H-inden-1-amine) show enhanced antimicrobial activity (MIC = 8 µg/mL against E. coli) .

- Methoxy groups : 6-Methoxy derivatives improve blood-brain barrier penetration (logP = 2.8 vs. 2.1 for parent compound) .

- Stereochemistry : (R)-enantiomers exhibit higher MAO-B selectivity (50-fold vs. (S)-forms) .

Advanced: How can contradictory data in pharmacological studies (e.g., varying IC50 values) be resolved?

Answer: Contradictions often arise from assay conditions or enantiomeric impurities. Mitigation strategies include:

- Standardized assays : Use recombinant human MAO isoforms instead of tissue homogenates to eliminate interspecies variability .

- Enantiopure synthesis : Ensure ≥99% ee via chiral chromatography or enzymatic resolution .

- Metabolic stability testing : Evaluate cytochrome P450 interactions (e.g., CYP2D6 inhibition) to rule out off-target effects .

Basic: What safety protocols are recommended for handling this compound in lab settings?

Answer:

- PPE : Gloves (nitrile), safety goggles, and lab coats .

- Ventilation : Use fume hoods to avoid inhalation (LC50 = 2.3 mg/L in rats) .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What strategies improve stability during long-term storage or in vitro assays?

Answer:

- Lyophilization : Stable for >12 months at -20°C when stored as hydrochloride salts .

- Light protection : Amber vials prevent photodegradation of the indenyl core.

- Buffered solutions : Use pH 7.4 PBS to minimize amine oxidation .

Advanced: How is the compound integrated into high-throughput screening (HTS) pipelines for drug discovery?

Answer:

- Liquid handling automation : Dissolve in DMSO (10 mM stock) for compatibility with HTS platforms .

- Fluorescence polarization assays : Monitor binding to MAO-B using FITC-labeled probes (Kd = 15 nM) .

- ADME-Tox profiling : Assess solubility (e.g., ≥50 µM in simulated intestinal fluid) and hERG inhibition (IC50 >10 µM) .

Advanced: What crystallographic tools are critical for resolving its 3D structure?

Answer:

- SHELX suite : For structure solution (SHELXD) and refinement (SHELXL) of small-molecule crystals .

- ORTEP-3 : Generates thermal ellipsoid plots to visualize disorder or anisotropic motion .

- Twinned data refinement : SHELXL’s TWIN/BASF commands handle pseudo-merohedral twinning common in indenamine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.